Product packaging for 1-(3-Bromopropyl)-3-chloro-2-iodobenzene(Cat. No.:)

1-(3-Bromopropyl)-3-chloro-2-iodobenzene

Cat. No.: B14048350
M. Wt: 359.43 g/mol
InChI Key: NXLQGIYDRZGHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-3-chloro-2-iodobenzene is a versatile and valuable halogenated aromatic building block designed for advanced chemical synthesis and research applications. This compound uniquely integrates multiple reactive sites—bromo, chloro, and iodo substituents—on a single benzene ring, further functionalized with a bromopropyl side chain. This structure makes it a pivotal precursor in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, where the iodine and bromine atoms offer distinct reactivity for sequential functionalization . The bromopropyl chain additionally provides a handle for nucleophilic substitution, enabling the construction of more complex molecular architectures, extended linkers, or heterocyclic systems. As a specialty intermediate, it is particularly useful in pharmaceutical research for the development of targeted bioactive molecules and in materials science for the creation of novel organic materials . Stored at recommended cool and dark conditions to maintain stability, this compound is supplied with high purity documentation . This compound is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrClI B14048350 1-(3-Bromopropyl)-3-chloro-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

NXLQGIYDRZGHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)CCCBr

Origin of Product

United States

Strategic Approaches to the Synthesis of 1 3 Bromopropyl 3 Chloro 2 Iodobenzene

Retrosynthetic Analysis of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnections involve the carbon-carbon bond of the alkyl side chain and the carbon-halogen bonds on the aromatic ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage side-chain introduction. This approach prioritizes the synthesis of the 1-bromo-3-chloro-2-iodobenzene (B1279322) core. This trihalogenated benzene (B151609) could then undergo a Friedel-Crafts acylation followed by reduction, or a cross-coupling reaction to introduce the three-carbon side chain. Subsequent functional group interconversion would then yield the desired bromopropyl group. This strategy hinges on the feasibility of selectively introducing the side chain at the correct position without disrupting the existing halogen substituents.

Pathway B: Early side-chain introduction. In this alternative strategy, a suitably substituted propylbenzene (B89791) derivative serves as the starting material. The challenge then lies in the regioselective introduction of the three different halogens onto the aromatic ring. The directing effects of the alkyl group and the subsequently introduced halogens would need to be carefully considered to achieve the desired 1,2,3-substitution pattern.

A visual representation of these retrosynthetic disconnections is presented below:

Target MoleculePrecursor 1 (Pathway A)Precursor 2 (Pathway B)
This compound1-Bromo-3-chloro-2-iodobenzeneA substituted propylbenzene derivative

The choice between these pathways depends on the availability of starting materials, the efficiency of the individual reactions, and the ability to control regioselectivity at each step.

Methodologies for the Regioselective Introduction of Multiple Halogens onto the Benzene Ring

The synthesis of a trisubstituted benzene ring with three different halogens in a specific orientation is a formidable task. The directing effects of the substituents already present on the ring play a crucial role in determining the position of subsequent substitutions.

Sequential halogenation involves the stepwise introduction of halogen atoms onto the benzene ring. The order of introduction is critical and must be planned based on the ortho-, para-, or meta-directing effects of the substituents. Halogens themselves are deactivating yet ortho-, para-directing groups. utexas.edu

For instance, starting with chlorobenzene, subsequent iodination would be directed to the ortho and para positions. The introduction of a third halogen, bromine, would then be influenced by both the chlorine and iodine atoms. The steric hindrance between the existing halogens can also influence the position of the incoming electrophile.

Common halogenating agents and the conditions for these reactions are summarized in the table below:

Halogenation ReactionReagents and Conditions
ChlorinationCl₂, Lewis acid catalyst (e.g., FeCl₃, AlCl₃) masterorganicchemistry.comlibretexts.org
BrominationBr₂, Lewis acid catalyst (e.g., FeBr₃, AlBr₃) libretexts.org
IodinationI₂, oxidizing agent (e.g., HNO₃, H₂O₂) chemistrysteps.com

Directed halogenation strategies offer a higher degree of control over the regioselectivity of halogen introduction. These methods often employ directing groups that temporarily block certain positions on the ring or activate a specific position towards electrophilic attack.

One powerful technique is the use of diazonium salts. An amino group can be introduced onto the ring, which can then be converted to a diazonium salt. This diazonium group can be subsequently replaced by a halogen via a Sandmeyer or similar reaction. This approach allows for the introduction of halogens at positions that might not be accessible through direct electrophilic aromatic substitution.

For example, a carefully chosen aniline (B41778) derivative could be sequentially halogenated, and then the amino group could be diazotized and replaced with the final halogen, providing a route to otherwise difficult-to-synthesize substitution patterns.

Synthetic Routes to the 3-Bromopropyl Side Chain: Carbon-Carbon Bond Formation Methodologies

The introduction of the 3-bromopropyl side chain can be achieved either by building the chain on the aromatic ring or by attaching a pre-functionalized three-carbon unit.

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. chemistrystudent.comchemguide.co.uk However, this reaction is prone to rearrangements of the alkylating agent, which can lead to a mixture of products. youtube.com A more reliable approach is the Friedel-Crafts acylation, where an acyl group is introduced, followed by reduction of the ketone to an alkyl group. This two-step sequence avoids the issue of carbocation rearrangements. youtube.comyoutube.com

Once a propyl group is attached to the benzene ring, the terminal bromine can be introduced. A common method is the conversion of a terminal alcohol to a bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). chemicalbook.com The precursor alcohol can be synthesized by hydroboration-oxidation of a propenylbenzene derivative.

Direct bromination of an existing propyl side chain can be achieved through radical or ionic mechanisms. Free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org This would lead to bromination at the carbon directly attached to the benzene ring.

To achieve bromination at the terminal carbon of the propyl chain (the γ-position), an anti-Markovnikov hydrobromination of an allylbenzene (B44316) precursor is a viable strategy. This reaction proceeds via a radical mechanism in the presence of peroxides. youtube.comlibretexts.org

The choice of bromination technique is therefore crucial for controlling the position of the bromine atom on the alkyl side chain.

Convergent and Linear Synthetic Pathways for this compound

The construction of a multi-substituted molecule like this compound can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: In a linear synthesis, the target molecule is assembled in a step-by-step fashion, with each new part being added sequentially to a single starting material. youtube.com This process can be visualized as a single, continuous path: A → B → C → D → Target Molecule. For this compound, a hypothetical linear pathway might begin with a simple benzene derivative. This starting material would undergo a series of reactions, such as electrophilic aromatic substitution, to introduce the chloro and iodo groups, followed by a reaction to attach the 3-bromopropyl side chain.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined (or "converged") in the final stages. wikipedia.org For the target compound, a convergent strategy could involve two separate syntheses:

Preparation of a 1-chloro-2-iodo-3-lithiated (or boronic acid) benzene intermediate.

Preparation of a 1,3-dihalopropane derivative that can couple with the aromatic fragment.

Optimization of Reaction Conditions and Yields in the Synthesis of Halogenated Aryl-Alkyl Compounds

Achieving a high yield of the final product is a critical goal in synthetic chemistry, and this is accomplished through the systematic optimization of reaction conditions. For the synthesis of halogenated aryl-alkyl compounds, several factors must be carefully controlled, including temperature, reactant concentration, solvent, and the choice of catalyst. prismbiolab.com

The process of optimization often involves running a series of small-scale experiments where one variable is changed at a time—a method known as One Factor At a Time (OFAT)—or using more complex statistical methods like Design of Experiments (DoE) to identify the ideal combination of conditions. prismbiolab.com

Key parameters that influence the synthesis of compounds like this compound include:

Solvent: The solvent plays a crucial role in dissolving reactants and influencing reaction pathways. The polarity and boiling point of the solvent can affect reaction rates and product selectivity.

Catalyst: Many reactions involved in building the target molecule, such as cross-coupling reactions to form the aryl-alkyl bond, are dependent on a catalyst (e.g., palladium-based catalysts). The choice of catalyst and its associated ligands can dramatically impact the reaction's success and yield.

Concentration: The concentration of reactants can affect the reaction rate. In some cases, high concentrations can favor the desired reaction, while in others, it may lead to side reactions.

The following interactive table illustrates a hypothetical optimization of a generic cross-coupling reaction to form an aryl-alkyl bond, demonstrating how changing conditions can affect the product yield.

EntryCatalystLigandTemperature (°C)SolventYield (%)
1Pd(OAc)₂PPh₃80Toluene45
2Pd(OAc)₂PPh₃100Toluene62
3Pd(OAc)₂SPhos100Toluene78
4Pd₂(dba)₃SPhos100Dioxane85
5Pd₂(dba)₃SPhos120Dioxane81

This table is a generalized representation of an optimization process and does not reflect experimentally verified data for the specific synthesis of this compound.

Exploration of Chemical Reactivity and Transformation Pathways of 1 3 Bromopropyl 3 Chloro 2 Iodobenzene

Reactivity of the Bromopropyl Moiety

The 3-bromopropyl group attached to the benzene (B151609) ring behaves as a typical primary alkyl halide. Its reactivity is centered on the carbon atom bonded to the bromine, which is electrophilic and susceptible to reactions with nucleophiles, bases, and radical initiators.

Nucleophilic Substitution Reactions (SN1/SN2) at the Bromine-Bearing Carbon

The primary carbon atom attached to the bromine is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. Due to the primary nature of the alkyl halide, the SN1 pathway, which involves the formation of a carbocation intermediate, is generally not favored.

A wide variety of nucleophiles can be employed to functionalize the bromopropyl chain. For instance, reaction with sodium azide (B81097) would yield an azidopropyl derivative, while cyanide ions would produce a nitrile. Other common nucleophiles such as hydroxides, alkoxides, and amines can also be used to introduce diverse functional groups.

Elimination Reactions (E1/E2) Leading to Unsaturated Derivatives

In the presence of a strong, sterically hindered base, the bromopropyl group can undergo elimination reactions, primarily through the E2 mechanism. This reaction competes with the SN2 pathway. chegg.com The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. This results in the formation of an (allyl)benzene derivative. The choice of base and reaction conditions, such as temperature, can be manipulated to favor elimination over substitution. chegg.com For example, using a bulky base like potassium tert-butoxide would favor the E2 pathway.

Radical Reactions and Reductive Pathways Involving the Bromopropyl Group

The carbon-bromine bond in the bromopropyl group can undergo homolytic cleavage under the influence of radical initiators, such as light or specific reagents like N-Bromosuccinimide (NBS). chegg.comucalgary.cayoutube.com This generates an alkyl radical that can participate in various radical-mediated transformations. For instance, these radicals can be trapped by other molecules or undergo intramolecular cyclization if a suitable acceptor is present elsewhere in the molecule.

Furthermore, reductive pathways can be employed to remove the bromine atom. This can be achieved through catalytic hydrogenation or by using reducing agents like tributyltin hydride. These reactions proceed via radical intermediates and result in the formation of a propylbenzene (B89791) derivative. Recently, photoinduced palladium catalysis has emerged as a method for generating alkyl radicals from alkyl bromides for C-H alkylation of unactivated arenes. nih.gov

Reactivity of the Chloro and Iodo Substituents on the Aryl Ring

The benzene ring of 1-(3-bromopropyl)-3-chloro-2-iodobenzene is substituted with two different halogen atoms, iodine and chlorine. This di-halogenation pattern, particularly the significant difference in the reactivity of the C-I and C-Cl bonds, is a key feature for selective chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl. wikipedia.orglibretexts.orgwenxuecity.com This differential reactivity is crucial for the selective functionalization of this compound.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. libretexts.orgnih.gov This allows for selective cross-coupling reactions at the C-I position while leaving the C-Cl bond intact. This chemoselectivity has been exploited in various synthetic strategies. nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl halide with an organoboron compound. The C-I bond will react selectively with a boronic acid or ester in the presence of a palladium catalyst and a base, allowing for the introduction of a new aryl, vinyl, or alkyl group at this position. libretexts.org While aryl iodides are generally highly reactive, some studies have noted poor reactivity at lower temperatures with certain catalyst systems. acs.org

Heck Reaction : In the Heck reaction, the aryl halide is coupled with an alkene. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction will occur preferentially at the more reactive C-I bond. researchgate.net

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org The greater reactivity of the aryl iodide ensures that the alkynyl group is selectively introduced at the position of the iodine atom. libretexts.org Activation of less reactive aryl chlorides for this reaction is possible but generally requires more specialized catalysts or harsher conditions. libretexts.orgnih.gov

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.orgyoutube.com The C-I bond will again be the primary site of reaction, providing a reliable method for selective C-C bond formation. nih.gov

The following table summarizes the expected selectivity in these cross-coupling reactions:

Coupling ReactionReactive SiteRationale for SelectivityTypical Product
Suzuki-MiyauraC-I bondHigher reactivity of C-I vs. C-Cl in oxidative addition. libretexts.orgwenxuecity.com1-(3-Bromopropyl)-3-chloro-2-(substituted)benzene
HeckC-I bondPreferential oxidative addition at the C-I bond. researchgate.net1-(3-Bromopropyl)-3-chloro-2-(alkenyl)benzene
SonogashiraC-I bondEstablished reactivity order: C-I >> C-Cl. libretexts.org1-(3-Bromopropyl)-3-chloro-2-(alkynyl)benzene
NegishiC-I bondSelective reaction due to the lability of the C-I bond. wikipedia.org1-(3-Bromopropyl)-3-chloro-2-(substituted)benzene

Nucleophilic Aromatic Substitution (SNAr) on Highly Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

However, the SNAr reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org The substituents on this compound (a chloro group and a bromopropyl group) are not strongly electron-withdrawing. Halogens are considered deactivating groups in electrophilic aromatic substitution, but they are not sufficient to activate the ring for SNAr under standard conditions. Therefore, nucleophilic aromatic substitution is not a likely reaction pathway for this compound under typical laboratory conditions.

Lack of Available Research on this compound Prevents In-Depth Analysis

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically concerning the chemical compound this compound. Targeted inquiries for studies on its chemical reactivity, transformation pathways, and specific reaction mechanisms have yielded no pertinent results. Consequently, the generation of a detailed article as per the requested outline is not possible.

The proposed exploration was to cover several advanced topics in organic chemistry, including:

Directed Ortho Metalation (DoM) Strategies: This would involve the selective deprotonation at a position ortho to a directing group on the benzene ring. In the context of this compound, this would likely involve the chloro or iodo substituents influencing the regioselectivity of metalation. However, no studies detailing such reactions for this specific substrate have been documented.

Differential Reactivity of Halogens: The presence of three different halogens (iodine, chlorine, and bromine) on the same molecule presents an opportunity for chemo- and regioselective transformations. Typically, the carbon-iodine bond is the most reactive towards cross-coupling and metal-halogen exchange reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. An analysis would have focused on exploiting this reactivity difference, but no experimental data for this compound is available.

Intramolecular Cyclization Reactions: The bromopropyl chain offers the potential for intramolecular reactions with the aryl halide portions of the molecule to form new carbocyclic or heterocyclic systems. These reactions are valuable in synthesis for constructing complex molecular architectures. The absence of literature means that no specific examples of cyclization precursors, reaction conditions, or resulting products can be discussed.

Mechanistic Investigations: Understanding the precise mechanisms of reactions involving this compound would require dedicated studies, often employing kinetic analysis, isotopic labeling, or computational chemistry. No such mechanistic investigations for this compound have been published.

Without primary or secondary research sources, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detailed, evidence-based findings. Therefore, the sections and subsections outlined in the prompt cannot be addressed.

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of "1-(3-Bromopropyl)-3-chloro-2-iodobenzene". Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a unique elemental formula.

For "this compound," the molecular formula is established as C₉H₉BrClI. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this formula. The presence of multiple isotopes for bromine (⁷⁹Br, ⁸¹Br), chlorine (³⁵Cl, ³⁷Cl), and the monoisotopic nature of iodine (¹²⁷I) results in a characteristic isotopic pattern. The exact mass of the most abundant isotopic combination (C₉H₉⁷⁹Br³⁵Cl¹²⁷I) can be calculated and compared with the experimentally determined mass. A close match between the theoretical and observed mass confirms the elemental composition with high confidence.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Combination Theoretical Exact Mass (m/z)
C₉H₉BrClI C₉H₉⁷⁹Br³⁵ClI 357.8828
C₉H₉⁸¹Br³⁵ClI 359.8807
C₉H₉⁷⁹Br³⁷ClI 359.8798

Note: Data is calculated based on isotopic masses and represents the expected values in an HRMS experiment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with a complex substitution pattern like "this compound," multi-dimensional NMR techniques are essential to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity of the atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the six protons of the bromopropyl chain. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons. The propyl chain would exhibit distinct multiplets for the CH₂ group adjacent to the aromatic ring, the central CH₂ group, and the CH₂ group bonded to the bromine atom.

Two-dimensional (2D) NMR experiments are then employed to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.netprinceton.edu For "this compound," COSY would show correlations between the adjacent protons on the aromatic ring, as well as between the neighboring CH₂ groups in the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.netyoutube.com It is invaluable for assigning the carbon signals of the protonated aromatic carbons and the three CH₂ groups of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the molecule's conformation. researchgate.net For this compound, NOESY could reveal spatial proximity between the protons of the propyl chain's first CH₂ group and the aromatic proton at the C6 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
H-4 ~7.3-7.5 C-4: ~130-135 C-2, C-3, C-5, C-6 H-5
H-5 ~7.0-7.2 C-5: ~125-130 C-1, C-3, C-4, C-6 H-4, H-6
H-6 ~7.5-7.7 C-6: ~135-140 C-1, C-2, C-4, C-5, C-α H-5
C-1 - C-1: ~140-145 - -
C-2 - C-2: ~95-100 - -
C-3 - C-3: ~135-140 - -
H-α (CH₂) ~2.8-3.0 C-α: ~35-40 C-1, C-2, C-6, C-β, C-γ H-β
H-β (CH₂) ~2.1-2.3 C-β: ~30-35 C-α, C-γ H-α, H-γ

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can probe the specific conformation(s) present in the crystalline or amorphous solid state. For "this compound," ssNMR could be used to study the orientation of the bromopropyl chain relative to the aromatic ring in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. This can be particularly useful if the compound exists in different polymorphic forms, as ssNMR can distinguish between them.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or inelastic scattering of monochromatic light.

For "this compound," the FT-IR and Raman spectra would exhibit characteristic bands confirming its structure.

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region from the propyl chain.

C=C stretching: Aromatic ring vibrations usually appear in the 1400-1600 cm⁻¹ range.

CH₂ bending (scissoring): Expected around 1450-1470 cm⁻¹.

C-Br, C-Cl, and C-I stretching: These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be used to confirm the presence of the halogen substituents. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, C-Br around 500-600 cm⁻¹, and C-I is expected at even lower wavenumbers.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Type
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch 2850 - 3000 FT-IR, Raman
Aromatic C=C Stretch 1400 - 1600 FT-IR, Raman
CH₂ Bending 1450 - 1470 FT-IR
C-Cl Stretch 600 - 800 FT-IR, Raman
C-Br Stretch 500 - 600 FT-IR, Raman

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

Should "this compound" be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the propyl chain in the solid state, including its orientation relative to the aromatic ring. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of "this compound" after synthesis and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like halogenated aromatics. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. GC-MS is highly effective for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection can be achieved using a UV detector, as the aromatic ring is chromophoric. When coupled with detectors like mass spectrometers (LC-MS) or diode array detectors (DAD), HPLC provides a powerful tool for purity assessment and the isolation of the target compound from non-volatile impurities or isomers. internationaljournalssrg.org

These advanced chromatographic techniques are crucial for establishing the purity profile of "this compound," ensuring that it meets the required specifications for its intended research use.

In Situ Spectroscopic Techniques for Investigating Reaction Intermediates and Kinetics

The study of reaction mechanisms and kinetics is greatly enhanced by the use of in situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it progresses. These methodologies provide a continuous stream of data, offering insights into the formation and consumption of reactants, intermediates, and products without the need for quenching the reaction and isolating components. For a polysubstituted aromatic compound such as this compound, these techniques are invaluable for understanding the selectivity and reactivity of its various halogenated sites, particularly the highly reactive C-I bond, in reactions such as cross-coupling and metallation.

In situ analysis is particularly crucial for reactions involving transient or unstable intermediates, which are common in organometallic chemistry. By observing the reaction mixture directly, it is possible to identify these fleeting species and understand their role in the reaction pathway. Furthermore, the continuous data acquisition allows for the precise determination of reaction rates and kinetic parameters. Methodologies such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for these investigations. xjtu.edu.cn

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a robust technique for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of molecules. xjtu.edu.cn For reactions involving this compound, FTIR can be employed to follow the consumption of the starting material and the formation of products. For instance, in a Grignard reagent formation, the characteristic C-I stretching vibration of the starting material would decrease in intensity, while new bands corresponding to the carbon-magnesium bond of the Grignard reagent would appear.

The progress of such a reaction can be monitored by observing the change in absorbance of a characteristic peak over time. This data can then be used to generate concentration profiles and determine the reaction kinetics. A hypothetical kinetic study of a substitution reaction at the iodinated position of this compound is presented in the table below.

Table 1: Hypothetical In Situ FTIR Data for a Substitution Reaction

Time (minutes) Normalized Absorbance of C-I Stretch Reactant Concentration (M)
0 1.00 0.100
10 0.85 0.085
20 0.72 0.072
30 0.61 0.061
40 0.52 0.052
50 0.44 0.044

This data could be used to plot concentration versus time, from which the reaction order and rate constant could be determined. The identification of key intermediates may also be possible if their vibrational signatures are distinct from the reactants and products.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is another powerful tool for the real-time analysis of reaction mixtures, providing detailed structural information about the species present. acs.org For a complex molecule like this compound, ¹H and ¹³C NMR can be used to monitor changes in the chemical environment of the aromatic and propyl protons and carbons.

For example, in a Suzuki cross-coupling reaction where the iodine atom is replaced, significant shifts in the signals of the aromatic protons would be expected due to the change in the electronic environment. nih.gov The appearance of new signals corresponding to the coupled product can be quantified over time to determine the reaction kinetics.

The table below illustrates the kind of data that could be obtained from an in situ ¹H NMR experiment monitoring a Suzuki coupling reaction.

Table 2: Hypothetical In Situ ¹H NMR Data for a Suzuki Coupling Reaction

Time (minutes) Integral of Reactant Aromatic Proton Integral of Product Aromatic Proton % Conversion
0 1.00 0.00 0
15 0.78 0.22 22
30 0.59 0.41 41
45 0.42 0.58 58
60 0.28 0.72 72
90 0.10 0.90 90

This quantitative data allows for a detailed kinetic analysis of the reaction. Furthermore, the detection of new, transient signals could provide evidence for the formation of reaction intermediates, such as palladium-bound species in a cross-coupling reaction.

In Situ Raman Spectroscopy

In situ Raman spectroscopy is particularly well-suited for monitoring reactions in solution and can provide complementary information to FTIR spectroscopy. figshare.comresearchgate.net It is often less sensitive to interference from solvent absorption bands, making it advantageous for studying reactions in aqueous or other polar media. figshare.com For reactions involving this compound, Raman spectroscopy can be used to track changes in the vibrational modes of the aromatic ring and the C-X (X = I, Cl, Br) bonds.

The progress of a reaction, such as a Sonogashira coupling at the C-I position, could be followed by monitoring the disappearance of the C-I vibrational band and the appearance of new bands associated with the alkyne group. The high sensitivity of Raman spectroscopy to changes in polarizability makes it an excellent technique for observing the formation and breaking of bonds involving heavy atoms like iodine.

The following table provides a hypothetical example of data that could be collected during an in situ Raman study.

Table 3: Hypothetical In Situ Raman Data for a Sonogashira Coupling Reaction

Time (minutes) Intensity of C-I Raman Shift (counts) Intensity of C≡C Raman Shift (counts)
0 5000 0
5 4200 800
10 3500 1500
15 2800 2200
20 2100 2900
25 1500 3500

By correlating the changes in the intensities of these characteristic Raman bands with concentration, a detailed kinetic profile of the reaction can be constructed. This can lead to a deeper understanding of the reaction mechanism and help in optimizing reaction conditions.

Computational and Theoretical Investigations of 1 3 Bromopropyl 3 Chloro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. For 1-(3-Bromopropyl)-3-chloro-2-iodobenzene, these calculations would involve methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) to find the global minimum on the potential energy surface.

The geometry optimization process systematically alters bond lengths, bond angles, and dihedral angles to identify the conformation with the lowest electronic energy. In this molecule, key structural parameters of interest would include the planarity of the benzene (B151609) ring, which may be slightly distorted due to the steric hindrance imposed by the bulky adjacent iodine and chlorine atoms. Furthermore, the calculations would define the precise bond lengths of the carbon-halogen bonds (C-I, C-Cl, C-Br) and the conformational preference of the 3-bromopropyl side chain.

Analysis of the electronic structure provides insights into the molecular orbitals, electron density distribution, and electrostatic potential. The results would highlight the electron-withdrawing effects of the halogen substituents on the aromatic ring and the resulting charge distribution across the entire molecule. This information is critical for understanding the molecule's dipole moment and its interactions with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data to illustrate the typical output of a geometry optimization calculation.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC2-I~2.10 Å
Bond LengthC3-Cl~1.74 Å
Bond LengthC1-C(propyl)~1.51 Å
Bond AngleI-C2-C3~121°
Bond AngleCl-C3-C2~120°
Dihedral AngleC2-C1-C(propyl)-C(propyl)~-178° (anti-periplanar)

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the chemical reactivity of molecules. nih.govarchive.org By analyzing various reactivity descriptors derived from DFT, predictions can be made about how and where a molecule is likely to react. For this compound, DFT studies are essential for predicting its behavior in chemical transformations, particularly in reactions that can differentiate between the three distinct halogen atoms.

Key aspects of such a study include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting where the molecule might interact with other reagents.

Fukui Functions and Dual Descriptors: These descriptors quantify the change in electron density at a specific site when the total number of electrons is altered, allowing for the precise identification of the atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Given the presence of C-I, C-Br, and C-Cl bonds, a primary focus of DFT studies would be to predict the selectivity in cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, suggesting that reactions would preferentially occur at the more labile C-I bond. DFT calculations can quantify the activation energies for oxidative addition at each C-X bond, providing a theoretical basis for this selectivity and guiding the design of synthetic pathways. bohrium.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters that are essential for molecular characterization. nih.govrsc.org For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnrel.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectrum can be compared with experimental data to confirm the structure. Discrepancies between calculated and observed shifts can often be explained by solvent effects or conformational averaging.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations not only help in assigning the observed spectral bands to specific molecular motions (e.g., C-H stretching, C-C ring modes, C-X stretches) but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the typical output of an NMR prediction calculation.

AtomTypePredicted Chemical Shift (ppm)
H4, H5, H6Aromatic7.10 - 7.60
H (α-propyl)Aliphatic~2.90
H (β-propyl)Aliphatic~2.15
H (γ-propyl)Aliphatic~3.50
C1-C6Aromatic125 - 145
C (α-propyl)Aliphatic~35
C (β-propyl)Aliphatic~32
C (γ-propyl)Aliphatic~33

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, accounting for thermal motion and interactions with surrounding molecules. nih.gov For this compound, MD simulations are particularly useful for two main purposes:

Conformational Analysis: The 3-bromopropyl side chain is flexible and can adopt numerous conformations through rotation around its C-C single bonds. MD simulations can explore the conformational landscape of this chain, identifying the most populated rotameric states and the energy barriers for interconversion between them. nih.gov This provides a dynamic picture of the molecule's structure that is often more representative of its state in solution.

Intermolecular Interactions: By simulating a collection of molecules in a periodic box, MD can predict how they pack in a condensed phase. This allows for the study of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (e.g., I···Cl, I···Br). Understanding these interactions is key to predicting physical properties like melting point and solubility. Studies on related dihalobenzenes have shown that interactions involving halogens can play a vital role in the crystal packing. ias.ac.in

In Silico Studies of Reaction Mechanisms and Energy Profiles

In silico studies, using quantum chemical methods, allow for the detailed investigation of reaction mechanisms at the atomic level. mdpi.comnih.gov For this compound, this would involve mapping the potential energy surface for a given reaction to identify transition states and intermediates.

A typical study would focus on a specific transformation, such as a Suzuki or Sonogashira cross-coupling reaction. Researchers would calculate the energies of the reactants, products, and any proposed intermediates and transition states. This generates a reaction energy profile, where the highest point on the profile corresponds to the transition state, and its energy relative to the reactants is the activation energy.

By comparing the activation energies for competing reaction pathways (e.g., reaction at the C-I bond versus the C-Br bond), a quantitative prediction of selectivity can be made. researchgate.net These energy profiles can elucidate the role of catalysts, explain observed product distributions, and predict the feasibility of a proposed reaction under different conditions.

Table 3: Illustrative Reaction Energy Profile for a Hypothetical Cross-Coupling Reaction This table presents hypothetical data to illustrate the typical output of a reaction mechanism study.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants + CatalystStarting materials0.0
Oxidative Addition TS (at C-I)Transition state for C-I bond breaking+15.2
Intermediate ComplexCatalyst inserted into C-I bond-5.4
Reductive Elimination TSTransition state for C-C bond formation+20.1
Products + CatalystFinal products-25.7

Comparative Computational Analysis with Related Polyhalogenated Benzene Derivatives

To better understand the properties of this compound, it is highly instructive to perform a comparative computational analysis with structurally related molecules. Such an analysis can reveal trends and highlight the specific influence of its unique substitution pattern.

Key points of comparison would include:

Geometric Effects: How does the combination of adjacent chloro and iodo groups, plus the alkyl chain, affect ring distortion compared to simpler di- or tri-substituted benzenes?

Electronic Properties: How does the calculated dipole moment and the energies of the frontier molecular orbitals change as the halogen substituents are varied?

Reactivity: A comparative analysis of the calculated activation energies for oxidative addition across different C-X bonds in these related compounds would provide a robust model for predicting selectivity.

Intermolecular Interactions: Comparing the calculated intermolecular interaction energies can reveal trends in crystal packing. For example, studies on dihalonitrobenzenes have shown that the size of the halogen atom significantly affects the nature of close contacts, shifting the balance between π-stacking, halogen-nitro interactions, and halogen-halogen contacts. researchgate.netnih.gov A similar analysis would predict the dominant packing forces for this compound.

Derivatization Strategies and Synthesis of Analogues of 1 3 Bromopropyl 3 Chloro 2 Iodobenzene

Modification of the Bromopropyl Side Chain: Alkyl Chain Elongation, Branching, and Terminal Functionalization

The 3-bromopropyl side chain is a primary site for modification through nucleophilic substitution reactions. The terminal bromine atom serves as a good leaving group, facilitating the introduction of various functionalities.

Alkyl Chain Elongation and Branching: The carbon chain can be extended via reaction with organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents). For instance, reacting 1-(3-bromopropyl)-3-chloro-2-iodobenzene with an appropriate alkyl magnesium bromide could introduce longer or branched alkyl chains. Another common method is the reaction with cyanide followed by hydrolysis and reduction to achieve a one-carbon extension.

Terminal Functionalization: The terminal bromine is readily displaced by a variety of nucleophiles to install different functional groups. This allows for the synthesis of a wide array of derivatives with tailored properties. Common transformations include:

Azide (B81097) formation: Reaction with sodium azide (NaN₃) yields the corresponding propyl azide, which can be further converted to an amine or participate in click chemistry reactions.

Amine synthesis: Direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amines.

Ether and Thioether formation: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) produces ethers and thioethers, respectively.

Ester formation: Reaction with carboxylate salts provides access to various ester derivatives.

Reaction Type Reagent(s) Product Functional Group Potential Application
Chain ElongationAlkyl Grignard (R-MgBr)Elongated Alkyl ChainModifying lipophilicity
CyanationSodium Cyanide (NaCN)Nitrile (-CN)Precursor for amines, carboxylic acids
Azide SubstitutionSodium Azide (NaN₃)Azide (-N₃)Precursor for amines, triazoles
AminationAmmonia (NH₃) / Amines (RNH₂, R₂NH)Amine (-NH₂, -NHR, -NR₂)Introducing basic centers
Williamson Ether SynthesisSodium Alkoxide (NaOR)Ether (-OR)Modifying solubility and polarity

Transformation of Aryl Halogens to Other Functional Groups (e.g., Boronic Esters, Organometallic Reagents, Amines, Cyanides)

The differential reactivity of the aryl-iodine and aryl-chlorine bonds is a key feature that allows for selective functionalization of the benzene (B151609) ring. The C-I bond is significantly more reactive than the C-Cl bond in many transition metal-catalyzed cross-coupling reactions.

Boronic Esters (Suzuki-Miyaura Coupling): The iodo group can be selectively converted into a boronic ester via Miyaura borylation. This derivative is a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds by coupling with various aryl or vinyl halides. organic-chemistry.org The resulting biaryl structures are common motifs in pharmaceuticals and materials science. rsc.org

Organometallic Reagents: Selective metal-halogen exchange, typically using organolithium reagents at low temperatures, can be achieved at the more reactive C-I bond to form an aryllithium species. This powerful nucleophile can then react with a wide range of electrophiles.

Amines (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple an amine with the aryl iodide position while leaving the aryl chloride intact. youtube.comyoutube.comyoutube.com This method provides direct access to a wide range of substituted anilines.

Cyanides (Cyanation): The introduction of a nitrile group can be accomplished through palladium-catalyzed cyanation reactions. nih.govnih.gov Using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the aryl iodide can be selectively converted to a benzonitrile. mdpi.comgoogle.com The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles. researchgate.net

Transformation Typical Reagents Target Halogen Resulting Functional Group
Miyaura BorylationBis(pinacolato)diboron, Pd catalystIodineBoronic Ester
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseIodine (preferentially)Aryl Amine
Palladium-Catalyzed CyanationZn(CN)₂, Pd catalystIodine (preferentially)Aryl Cyanide
Metal-Halogen Exchangen-BuLi or i-PrMgClIodineAryllithium or Arylmagnesium

Synthesis of Isomers and Positional Analogues with Varying Halogen Substitution Patterns

The synthesis of positional isomers of this compound allows for the exploration of the chemical space and structure-activity relationships in medicinal chemistry or materials science. The synthetic strategies for these analogues depend on the desired substitution pattern and often involve multi-step sequences starting from appropriately substituted precursors. chemicalbook.com

For example, synthesizing an isomer like 1-bromo-3-chloro-5-iodobenzene (B84608) could start from 1,3-dibromo-5-chlorobenzene. A selective metal-halogen exchange followed by iodination could furnish the desired product. The introduction of the bromopropyl chain could be achieved via Friedel-Crafts acylation with 3-bromopropionyl chloride, followed by reduction of the resulting ketone. The directing effects of the existing substituents are crucial in determining the position of new incoming groups during electrophilic aromatic substitution steps. msu.edulibretexts.org

Introduction of Additional Functionalities onto the Benzene Ring

Introducing further substituents onto the already trisubstituted benzene ring is challenging due to the deactivating nature of the three existing groups (two halogens and an alkyl chain). msu.edu Halogens are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.org

However, under forcing conditions, further functionalization may be possible. The directing effects of the current substituents would guide the position of an incoming electrophile. The chloro and iodo groups are ortho, para-directing, while the alkyl group is also ortho, para-directing. The interplay of these directing effects would determine the regiochemical outcome of reactions like nitration, further halogenation, or sulfonation. For instance, in a disubstituted benzene, if the directing effects of the two groups oppose each other, the more powerful activating group typically has the dominant influence. libretexts.org In this case, all substituents are deactivating or weakly activating, making prediction complex and often leading to mixtures of products.

Development of Precursors and Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The title compound and its derivatives are valuable building blocks for constructing more complex molecules. nih.gov The ability to perform sequential, site-selective cross-coupling reactions makes them ideal starting materials for the synthesis of multi-ring systems.

For example, a derivative could undergo a Suzuki coupling at the iodine position, followed by a Buchwald-Hartwig amination at the chlorine position (under more forcing conditions), and finally, a nucleophilic substitution on the bromopropyl chain. This stepwise approach allows for the controlled and predictable assembly of intricate molecular frameworks. Such strategies are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While direct application in natural product synthesis is not widely documented for this specific compound, analogous polyhalogenated aromatic compounds are key intermediates in the synthesis of complex molecular structures. rsc.org

Potential Research Applications and Future Directions

1-(3-Bromopropyl)-3-chloro-2-iodobenzene as a Versatile Building Block in Complex Organic Synthesis

The presence of three different halogen atoms on the benzene (B151609) ring (I, Cl, Br) and a bromine atom on the alkyl side chain provides orthogonal reactivity, making this compound a highly versatile synthon. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl. This predictable difference allows for selective, stepwise functionalization of the aromatic ring. For instance, the highly reactive C–I bond can be targeted in reactions like Suzuki, Sonogashira, or Heck couplings, leaving the C–Cl and C–Br bonds intact for subsequent transformations.

The bromopropyl side chain further enhances its utility, acting as a classic electrophilic handle for introducing the substituted benzene core into other molecules via nucleophilic substitution reactions. This dual reactivity—cross-coupling at the ring and substitution at the chain—enables the construction of complex molecular architectures from a single, highly functionalized starting material.

Halogen BondTypical Reaction TypeRelative ReactivityPotential for Selective Functionalization
Aryl C–ISuzuki, Sonogashira, Heck, Buchwald-HartwigHighestExcellent; allows for initial modification while preserving other sites.
Aryl C–BrSuzuki, Sonogashira, Heck, Buchwald-HartwigIntermediateGood; can be reacted after the C-I bond under different catalytic conditions.
Aryl C–ClCross-coupling (requires specialized catalysts)LowestPossible with advanced catalytic systems, allowing for a third, distinct functionalization step.
Alkyl C–BrNucleophilic Substitution (SN2)High (for alkyl halides)Independent of aromatic cross-coupling, can be used for linking or cyclization.

Exploration in Materials Science Research

Halogenated organic compounds are foundational to the development of various functional materials, including polymers and liquid crystals. The high density of halogen atoms in this compound suggests its potential as a monomer or precursor for synthesizing functional polymers with specialized properties.

Functional Polymers : Polymerization utilizing this compound could proceed through either the aromatic or the alkyl functionalities. For example, polyarylenes could be synthesized via step-growth polymerization using di-Grignard reagents or other cross-coupling methods targeting the aryl halides. Such polymers are known for their thermal stability and are used in electronics and coatings. nih.gov The presence of multiple halogens could also impart flame-retardant properties to the resulting materials.

Precursors for Advanced Materials : The compound could serve as a key intermediate in the synthesis of more complex molecules for organic electronics. The ability to selectively functionalize the different halogen positions allows for the precise tuning of electronic properties required for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Application in Supramolecular Chemistry Research

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ethz.chrsc.org The strength of this interaction depends on the polarizability of the halogen, following the trend I > Br > Cl > F. The iodine atom in this compound is a potent halogen bond donor. chemistryviews.org

This feature makes the compound an excellent candidate for research in supramolecular chemistry. It can be used to construct complex, ordered structures in the solid state through predictable halogen bonding interactions. ethz.ch Studying how the chloro and bromo substituents on the same ring influence the strength and directionality of the C–I···Lewis base interaction could provide fundamental insights into the nature of these noncovalent forces. chemistryviews.org

Development of Novel Synthetic Methodologies Utilizing Highly Halogenated Organic Compounds

The synthesis and manipulation of polyhalogenated organic compounds present unique challenges, such as controlling regioselectivity and achieving selective reactivity. science.govwikipedia.org this compound serves as an ideal substrate for developing and testing novel synthetic methodologies aimed at addressing these challenges. Research in this area could focus on:

Catalyst Development : Designing new transition metal catalysts that can differentiate between the C-I, C-Br, and C-Cl bonds with even greater selectivity.

Advanced Mechanistic Studies on Halogen-Containing Organic Reactions

The distinct nature of the four carbon-halogen bonds in this compound provides a unique platform for conducting advanced mechanistic studies. youtube.com For example, competitive reaction experiments can be designed to probe the subtle factors that govern the oxidative addition of C–X bonds to metal centers in cross-coupling reactions. acs.org By systematically studying the reaction kinetics and intermediate species, researchers can gain a deeper understanding of the catalytic cycles involved in these fundamental organic transformations. researchgate.netnih.govnih.gov Such studies are crucial for optimizing existing reactions and designing new, more efficient catalytic systems.

Challenges and Emerging Trends in the Synthesis and Reactivity of Polyhalogenated Organic Compounds

Synthesizing specific, highly substituted polyhalogenated aromatic compounds like this compound with high regioselectivity is a significant challenge. researchgate.net Traditional electrophilic aromatic substitution methods often yield mixtures of isomers that are difficult to separate. Modern synthetic strategies, however, are emerging to overcome these hurdles. Directed ortho-metalation, diazotization of highly substituted anilines, and halogen-dance reactions are powerful tools for the regiocontrolled synthesis of such molecules. google.comgoogle.com

Another challenge lies in the potential for these compounds to persist in the environment. mdpi.com An emerging trend is the focus on the lifecycle of these chemicals, designing them for specific applications while also considering their eventual degradation. researchgate.net

Integration with Sustainable Chemistry Principles and Flow Chemistry for Complex Molecule Synthesis

The principles of green and sustainable chemistry are increasingly important in modern organic synthesis. consensus.appyale.edu For polyhalogenated compounds, this includes developing syntheses that are more atom-economical and generate less hazardous waste. uni-lj.sifu-berlin.de

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the synthesis and manipulation of halogenated compounds. researchgate.netrsc.orgsyncrest.com

Enhanced Safety : Halogenation reactions can be highly exothermic. Flow reactors provide superior temperature control, minimizing the risk of runaway reactions. rsc.org

Improved Control and Selectivity : The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher selectivity and yields, which is particularly important when dealing with polyfunctional molecules. nih.gov

Scalability : Processes developed in flow reactors are often easier to scale up than batch processes. semanticscholar.org

Integrating the synthesis of this compound into a flow chemistry platform could represent a significant step towards a safer, more efficient, and sustainable approach to producing complex, highly halogenated building blocks. uni-lj.si

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(3-Bromopropyl)-3-chloro-2-iodobenzene, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a reaction using 1,3-dibromopropane with a benzimidazole derivative under reflux conditions. To maximize yields:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Optimize stoichiometry (e.g., 1.1–1.2 equivalents of 1,3-dibromopropane to avoid side reactions).
  • Monitor reaction progress via TLC or GC-MS to terminate at peak product formation .
    • Key Data : highlights refluxing with triethylamine as a catalyst in methanol for 3 hours, achieving moderate yields (~60–70%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the positions of bromo, chloro, and iodo substituents. Heavy atoms (Br, I) may cause splitting due to quadrupolar effects.
  • X-ray Crystallography : As shown in , single-crystal X-ray diffraction (SCXRD) resolves the triclinic crystal system (space group P1P1) with unit cell parameters a=9.0583(4)a = 9.0583(4) Å, b=9.2694(4)b = 9.2694(4) Å, and c=11.1183(4)c = 11.1183(4) Å. Refinement using programs like SHELXL ensures accuracy (Rgt_{\text{gt}} = 0.0381) .

Advanced Research Questions

Q. How can researchers address crystallographic challenges posed by heavy atoms (Br, I) in X-ray diffraction studies?

  • Methodological Answer : Heavy atoms cause significant absorption and anisotropic displacement. Mitigation strategies include:

  • Using synchrotron radiation or Mo-Kα sources for higher resolution.
  • Applying multi-scan absorption corrections during data processing.
  • Refining anisotropic displacement parameters with software like OLEX2 or SHELX .
    • Data Contradiction Example : reports a mean C–C bond length of 0.003 Å in a triazole derivative, suggesting high precision despite halogen presence .

Q. How can unexpected dehalogenation or side reactions during reduction be resolved?

  • Methodological Answer : notes unexpected dehalogenation of 1-(3-bromopropyl)azetidin-2-ones using LiAlH4_4. To reconcile such results:

  • Test alternative reducing agents (e.g., NaBH4_4 with Pd/C for selective dehalogenation).
  • Mechanistic studies (e.g., DFT calculations) to identify intermediates.
  • Monitor reaction pathways via in situ IR or 19F^{19}\text{F} NMR .

Q. What factors influence regioselectivity in substitution reactions involving polyhalogenated benzene derivatives?

  • Methodological Answer : Substituent effects (e.g., –I, –Cl) direct electrophilic or nucleophilic attacks. For example:

  • The iodo group’s strong electron-withdrawing nature activates meta positions.
  • Steric hindrance from the bromopropyl chain may favor para substitution.
  • Computational modeling (e.g., Gaussian) predicts regioselectivity trends .

Key Recommendations

  • Synthetic Optimization : Prioritize catalysts like triethylamine in methanol for higher yields.
  • Characterization : Combine SCXRD with 1H^{1}\text{H}/13C^{13}\text{C} NMR for unambiguous structural confirmation.
  • Advanced Studies : Use computational tools to predict regioselectivity and mitigate crystallographic artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.